5-Fluoro-2-methylbenzoyl chloride
Overview
Description
5-Fluoro-2-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Derivatives
Synthesis of 5-Nitrobenzo[d]oxazole Derivatives : A novel route for synthesizing 5-nitrobenzoxazole derivatives was reported, starting from various benzoyl chloride derivatives. This process involves nucleophilic acyl substitution and intramolecular cyclization, highlighting the role of benzoyl chlorides in synthesizing heterocyclic compounds (Vosooghi et al., 2014).
Photoluminescence Studies : The study of 2-(2'-hydroxy-5'-methylbenzoyl)-1,5-diphenylpyrrole in various environments demonstrated the impact of different molecular conformations on photoluminescence, indicating applications in materials science and photonics (Purkayastha & Chattopadhyay, 2001).
Insecticidal Activity
- 1,3,4‐Oxadiazole Derivatives : The synthesis and evaluation of insecticidal activity of certain oxadiazole derivatives were explored. These derivatives manifest low insecticidal activity against crop pests, suggesting potential agricultural applications (Mohan et al., 2004).
Molecular Synthesis and Analysis
Catalyst-Free Synthesis : The catalyst- and solvent-free synthesis of benzamide derivatives through a microwave-assisted Fries rearrangement was demonstrated, showcasing the potential for efficient and environmentally friendly synthetic routes in organic chemistry (Moreno-Fuquen et al., 2019).
Study of N-Heterocyclic Carbene Precursors : Research on N-heterocyclic carbenes (NHCs) featuring N-fluorophenyl substituents shed light on the stability and structure of potential NHC precursors, which are significant in the development of new organometallic catalysts (Hobbs et al., 2010).
Fluorination of Nucleosides : The fluorination of 6-methyluracil and its derivatives, leading to the synthesis of fluorinated compounds, indicates applications in medicinal chemistry and drug development (Cech, Herrmann, & Holý, 1977).
Electronic and Optical Properties
Electrochromic Properties of Fluorophores : The study of new fluorophores containing triphenylamine moiety and their electrochromic properties in various solutions shows potential applications in electronic and display technologies (Kim et al., 2005).
Impact on Optical Properties : The orientation effect of fluorine atoms on the optical properties of liquid crystals was investigated, providing insights into the design of materials with specific optical characteristics (Zaki, Ahmed, & Hagar, 2018).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(10)4-7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAQRSDZSVESSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372029 | |
Record name | 5-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-39-0 | |
Record name | 5-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-2-methylbenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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